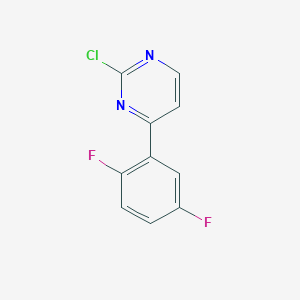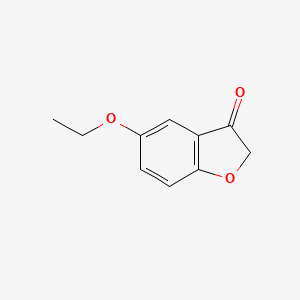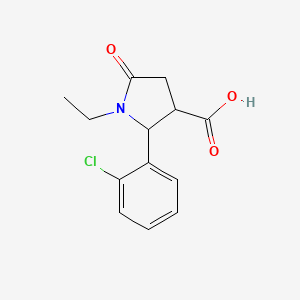
2-(2-Methoxyethoxy)acetic acid titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)acetic acid titanium is a chemical compound that combines the properties of 2-(2-Methoxyethoxy)acetic acid and titanium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of organic and inorganic components in this compound provides it with distinctive properties that can be leveraged for various scientific and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)acetic acid titanium typically involves the reaction of 2-(2-Methoxyethoxy)acetic acid with a titanium precursor. One common method is to react 2-(2-Methoxyethoxy)acetic acid with titanium tetrachloride (TiCl4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, can be optimized to achieve the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the final product meets the required specifications. The use of automated reactors and advanced monitoring systems can help in scaling up the production while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)acetic acid titanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the oxidation state of the titanium component.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state titanium compounds, while reduction may produce lower oxidation state titanium species. Substitution reactions can result in a wide range of products depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)acetic acid titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent, leveraging its unique properties to target cancer cells selectively.
Industry: It is used in the production of advanced materials, such as coatings and composites, due to its excellent thermal and mechanical properties.
Mecanismo De Acción
The mechanism by which 2-(2-Methoxyethoxy)acetic acid titanium exerts its effects involves interactions at the molecular level. The titanium component can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. The organic component, 2-(2-Methoxyethoxy)acetic acid, can interact with biological molecules, facilitating targeted delivery and enhancing the compound’s efficacy in biological applications. The specific molecular targets and pathways involved depend on the context of its use, such as in catalysis or drug delivery.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyethoxy)acetic acid: This compound shares the organic component but lacks the titanium, resulting in different properties and applications.
Titanium tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds, including 2-(2-Methoxyethoxy)acetic acid titanium.
Titanium dioxide (TiO2): A widely used titanium compound with applications in pigments, photocatalysis, and solar cells.
Uniqueness
This compound is unique due to its combination of organic and inorganic components, providing a versatile platform for various applications. Its ability to form stable complexes and participate in diverse chemical reactions sets it apart from other similar compounds. The presence of the 2-(2-Methoxyethoxy)acetic acid moiety enhances its solubility and reactivity, making it suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C5H10O4Ti |
|---|---|
Peso molecular |
182.00 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)acetic acid;titanium |
InChI |
InChI=1S/C5H10O4.Ti/c1-8-2-3-9-4-5(6)7;/h2-4H2,1H3,(H,6,7); |
Clave InChI |
IMUZDJFKSUCECY-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC(=O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)

![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)




![3-[(3-Chlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11724492.png)




![1-[(4-Fluorophenyl)methylidene]-2-{thieno[2,3-d]pyrimidin-4-yl}hydrazine](/img/structure/B11724530.png)
